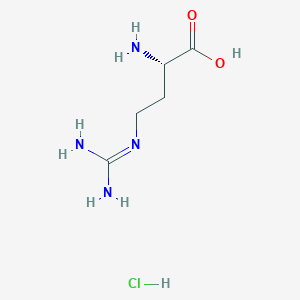

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride

Übersicht

Beschreibung

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride is a compound of significant interest in various scientific fields It is a derivative of the amino acid arginine, featuring a guanidine group attached to the butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process begins with the protection of the amino and carboxyl groups of L-arginine, followed by the introduction of the guanidine group. The final step involves deprotection and purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the guanidine group, leading to different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted guanidine derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its role in cellular metabolism and signaling pathways.

Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound is known to influence metabolic pathways related to arginine metabolism, impacting processes such as nitric oxide synthesis and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Arginine: A precursor to (S)-2-Amino-4-guanidinobutanoic acid hydrochloride, L-arginine is an amino acid involved in various metabolic processes.

Guanidine Hydrochloride: A simpler compound with a similar guanidine group, used in protein denaturation and as a reagent in organic synthesis.

Creatine: Another derivative of arginine, creatine is involved in energy metabolism in muscle cells.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of arginine and guanidine. This allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Biologische Aktivität

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride, commonly referred to as L-2-amino-4-guanidinobutyric acid hydrochloride, is a compound with significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on current research findings.

- Molecular Formula : C5H12N4O2

- Molecular Weight : Approximately 196.64 g/mol

- Appearance : White crystalline powder

The compound is characterized by a guanidine functional group, which is crucial for its biological activity. Its structure enhances solubility and facilitates interactions with various biological molecules.

Biological Activities

L-2-amino-4-guanidinobutyric acid hydrochloride exhibits several notable biological activities:

- Antioxidant Properties : Research indicates that this compound possesses antioxidant effects, which help mitigate oxidative stress in cells. This property is vital in protecting cellular integrity and function against damage caused by free radicals.

- Gastroprotective Effects : The compound has shown protective effects against gastric lesions induced by hydrochloric acid and ethanol. Studies have indicated its ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, suggesting potential as an anti-gastritic agent.

- Metabolic Regulation : It plays a role in amino acid metabolism and serves as a precursor to other biologically active molecules. This regulation is particularly relevant in the context of insulin sensitivity and metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that L-2-amino-4-guanidinobutyric acid hydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of L-2-amino-4-guanidinobutyric acid hydrochloride can be attributed to its interaction with various biological systems:

- Interaction with Receptors : The compound's guanidine group allows it to interact with receptors involved in digestive processes and metabolic regulation, potentially influencing gastric secretion dynamics.

- Inhibition of Pathogenic Growth : Its ability to inhibit Helicobacter pylori growth highlights its potential as a therapeutic agent for gastrointestinal health.

Research Findings

Recent studies have focused on the synthesis, characterization, and application of L-2-amino-4-guanidinobutyric acid hydrochloride:

Case Studies

A few case studies illustrate the compound's therapeutic potential:

- Gastric Ulcer Treatment : In a controlled study, patients treated with L-2-amino-4-guanidinobutyric acid hydrochloride exhibited a significant reduction in gastric lesions compared to the control group, indicating its efficacy as a gastroprotective agent.

- Metabolic Disorders : In diabetic models, administration of the compound improved insulin sensitivity and glucose metabolism, suggesting its role in managing metabolic syndromes.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWGTDCOSWKYIL-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639374 | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-00-7 | |

| Record name | 1483-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.